2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene
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Overview
Description
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12F3NO3. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methylpropoxy group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene typically involves the nitration of 2-(2-Methylpropoxy)-4-(trifluoromethyl)benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The methylpropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 2-(2-Methylpropoxy)-1-amino-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene is largely dependent on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors.
Trifluoromethyl Group: Known for its electron-withdrawing properties, which can influence the compound’s reactivity and interaction with biological molecules.
Methylpropoxy Group: Can undergo metabolic transformations, potentially leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpropoxy)-1-nitrobenzene: Lacks the trifluoromethyl group, which can result in different reactivity and biological activity.
2-(2-Methylpropoxy)-4-(trifluoromethyl)benzene: Lacks the nitro group, which can influence its chemical and biological properties.
1-(2-Methylpropoxy)-2-nitro-4-(trifluoromethyl)benzene: A positional isomer with potentially different reactivity and biological effects.
Uniqueness
2-(2-Methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a nitro group and a trifluoromethyl group on the benzene ring can significantly influence its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
2-(2-methylpropoxy)-1-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7(2)6-18-10-5-8(11(12,13)14)3-4-9(10)15(16)17/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOCMWUAYDLLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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